molecular formula C16H26N2O4 B2908454 Methyl 4-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate CAS No. 2361716-45-0

Methyl 4-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate

Cat. No. B2908454
CAS RN: 2361716-45-0
M. Wt: 310.394
InChI Key: ZHYCRSMQCYFBCK-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, MPAC.

Scientific Research Applications

MPAC has been extensively studied for its potential applications in various fields. In the field of medicine, MPAC has been shown to possess anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In addition, MPAC has been used as a building block for the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of MPAC is not fully understood. However, it has been suggested that MPAC may inhibit the activity of certain enzymes that are involved in the inflammatory response. It has also been suggested that MPAC may inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
MPAC has been shown to possess anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. In addition, MPAC has been shown to have a positive effect on cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPAC in lab experiments is its ease of synthesis. MPAC is also relatively stable, which makes it easy to handle in the lab. However, one of the limitations of using MPAC in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of MPAC. One potential direction is the development of new synthetic methods for MPAC that are more efficient and environmentally friendly. Another potential direction is the study of the mechanism of action of MPAC in more detail. This could lead to the development of new drugs that are based on the structure of MPAC. Finally, the study of the potential applications of MPAC in fields such as medicine and agriculture could lead to the development of new treatments for various diseases and pests.

Synthesis Methods

The synthesis of MPAC involves the reaction of piperidine-4-carboxylic acid with 2-methyl-1-pentene-1-one in the presence of a coupling agent. The resulting product is then treated with methyl chloroformate to obtain MPAC. This method is a straightforward and efficient way to synthesize MPAC.

properties

IUPAC Name

methyl 4-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4/c1-5-14(19)18-8-6-12(7-9-18)16(21)17-13(11(2)3)10-15(20)22-4/h5,11-13H,1,6-10H2,2-4H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYCRSMQCYFBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)OC)NC(=O)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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